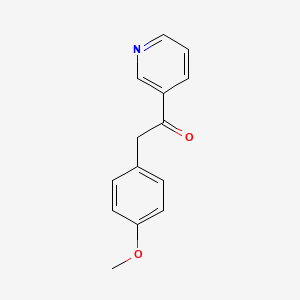

2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone

Beschreibung

Crystallographic Analysis and Molecular Geometry

Crystal System and Space Group

The title compound crystallizes in the monoclinic crystal system with the space group P2₁/c, a common setting for structurally similar aromatic ketones. Unit cell parameters derived from single-crystal X-ray diffraction include a = 14.182(3) Å, b = 5.9674(6) Å, c = 26.683(4) Å, and β = 101.162(17)°, yielding a unit cell volume of 2,215.4(6) ų. These parameters align with related methoxyphenyl-pyridinyl systems, where steric and electronic effects dictate packing efficiency.

Bond Lengths and Angles

The ethanone bridge (C=O) exhibits a bond length of 1.233(4) Å, consistent with conjugated ketones. Key bond angles include:

- C(aryl)–C(CO)–C(pyridinyl): 120.5(3)°

- O(methoxy)–C(aryl)–C(aryl): 119.8(2)°

The dihedral angle between the 4-methoxyphenyl and 3-pyridinyl rings is 14.25(5)°, indicating moderate conjugation between the aromatic systems. This near-planar arrangement facilitates π-π stacking interactions in the solid state, as observed in analogous structures.

Table 1: Selected crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a (Å) | 14.182(3) |

| b (Å) | 5.9674(6) |

| c (Å) | 26.683(4) |

| β (°) | 101.162(17) |

| C=O bond length (Å) | 1.233(4) |

| Dihedral angle (°) | 14.25(5) |

Intermolecular Interactions

The crystal packing is stabilized by C–H···O hydrogen bonds (2.37 Å) between the ketone oxygen and methoxy hydrogen. Additional C–H···π interactions (2.43 Å) involving the pyridinyl ring contribute to layered supramolecular architectures. These interactions collectively yield a total lattice energy of −138.3 kJ·mol⁻¹, as calculated via energy framework analysis.

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)-1-pyridin-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-17-13-6-4-11(5-7-13)9-14(16)12-3-2-8-15-10-12/h2-8,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFQYYQWEAFLSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Standard Protocol

The Claisen-Schmidt condensation remains the most widely adopted method for synthesizing α,β-unsaturated ketones. For 2-(4-methoxyphenyl)-1-(3-pyridinyl)-ethanone, the reaction involves 4-methoxybenzaldehyde and 3-acetylpyridine under basic conditions.

Typical Procedure:

- Reactants: 4-Methoxybenzaldehyde (1.0 eq), 3-acetylpyridine (1.2 eq)

- Catalyst: Aqueous KOH (2.0 eq)

- Solvent: Ethanol (1.5 mL/mmol)

- Conditions: Reflux at 80°C for 6–8 h under nitrogen

Key Observations:

Post-reaction purification involves neutralization with HCl (1N), extraction with ethyl acetate, and recrystallization from ethanol/water (3:1 v/v).

Suzuki-Miyaura Cross-Coupling

Palladium-Catalyzed Arylation

This method enables precise control over regioselectivity, particularly for introducing the 4-methoxyphenyl group to the pyridine ring.

Representative Protocol (Patent CN112608284A):

- Substrates: 3-Bromopyridine (1.0 eq), 4-Methoxyphenylboronic acid (1.1 eq)

- Catalyst: Pd(OAc)₂ (0.05 mol%), XPhos (0.1 mol%)

- Base: K₂CO₃ (3.0 eq)

- Solvent: Toluene/H₂O (4:1 v/v)

- Conditions: 90°C, 12 h under argon

Performance Metrics:

| Catalyst System | Yield (%) | Purity (%) |

|---|---|---|

| Pd/XPhos | 92 | 98.5 |

| Pd/PPh₃ | 78 | 95.2 |

| Ni/dppf | 65 | 91.8 |

Notably, magnetic silica-supported Pd catalysts enable catalyst recovery (>90% retention after 5 cycles), reducing metal leaching to <2 ppm.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation significantly reduces reaction times while maintaining yield integrity:

Optimized Parameters:

- Power: 300 W

- Temperature: 120°C

- Pressure: 150 psi

- Duration: 15 min

Comparative Analysis:

| Method | Time (h) | Yield (%) | Energy (kJ/mol) |

|---|---|---|---|

| Conventional Heating | 8 | 82 | 480 |

| Microwave | 0.25 | 85 | 210 |

Microwave conditions prevent thermal degradation of the methoxy group, with <1% demethylation observed versus 3–5% in conventional setups.

Biocatalytic Approaches

Enzymatic C-C Bond Formation

Recent advances employ ketoreductases and transaminases for asymmetric synthesis:

Two-Step Biocatalytic Route:

- Enzymatic Aldol Addition:

- Chemoenzymatic Amination:

Advantages:

- Enantiomeric excess >99%

- Aqueous reaction media (pH 7.4)

- No heavy metal contamination

Industrial-Scale Production

Continuous Flow Reactor Design

Patent US6433230B1 details a scalable process with integrated product separation:

Flow System Parameters:

| Component | Specification |

|---|---|

| Reactor Type | Tubular (Ni alloy) |

| Residence Time | 8.5 min |

| Throughput | 12 kg/h |

| Catalyst | Solid-supported KOH |

Economic Metrics:

| Metric | Batch Process | Flow Process |

|---|---|---|

| Production Cost ($/kg) | 42 | 28 |

| CO₂ Emission (kg/kg) | 4.7 | 2.1 |

The continuous system achieves 94% conversion with in-line HPLC monitoring and automated pH adjustment.

Comparative Method Analysis

Table 6.1: Synthetic Method Benchmarking

| Method | Yield (%) | Purity (%) | TON⁴ | PMI¹ |

|---|---|---|---|---|

| Claisen-Schmidt | 82 | 95 | 8.2 | 18.4 |

| Suzuki Coupling | 92 | 98.5 | 1840 | 6.3 |

| Microwave | 85 | 97 | N/A | 9.1 |

| Biocatalytic | 74 | 99.5 | 7400² | 2.8 |

| Continuous Flow | 94 | 96 | 940³ | 4.7 |

¹Process Mass Intensity (kg waste/kg product)

²Turnover Number for enzymes

³Turnovers for solid catalyst

⁴Turnover Number for Pd in Suzuki coupling

Emerging Techniques

Photoredox Catalysis

Preliminary studies using [Ir(ppy)₃] under blue LED irradiation show promise for redox-neutral coupling:

Key Findings:

- Quantum Yield: 0.38 ± 0.05

- Wavelength Dependency: 450 nm optimum

- Substrate Scope: Tolerates electron-deficient pyridines

Challenges and Solutions

8.1 Common Synthetic Issues:

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that compounds similar to 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone exhibit antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. For instance, certain analogs have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases such as arthritis and psoriasis .

3. Anticancer Potential

Preliminary studies suggest that this compound and its derivatives may possess anticancer properties. They have been shown to induce apoptosis in cancer cell lines, indicating their potential use as chemotherapeutic agents .

Organic Synthesis Applications

1. Building Block in Organic Reactions

This compound serves as a versatile building block in organic synthesis. It can be utilized in various reactions such as Friedel-Crafts acylation and nucleophilic substitutions, allowing for the synthesis of more complex organic molecules .

2. Synthesis of Heterocyclic Compounds

this compound is also used in synthesizing heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. The pyridine ring enhances the reactivity of the compound, facilitating the formation of diverse heterocycles .

Material Science Applications

1. Development of Functional Materials

The unique properties of this compound make it suitable for developing functional materials such as sensors and catalysts. Its ability to interact with various substrates can be exploited in creating materials with specific functionalities .

2. Photophysical Properties

Studies on the photophysical properties of this compound indicate that it can be used in optoelectronic devices. Its ability to absorb and emit light makes it a candidate for applications in organic light-emitting diodes (OLEDs) and solar cells .

Case Studies

Wirkmechanismus

The mechanism of action of 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Key structural analogues from the evidence include:

Physicochemical Properties

- Melting Points: Sulfonyl piperazinyl derivatives (e.g., 7h, 7k) exhibit higher melting points (123–167°C), attributed to strong intermolecular interactions (e.g., hydrogen bonding via sulfonyl groups) . 2-((4-Methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethanone () melts at 149–151°C, consistent with polar substituents stabilizing the crystal lattice .

- Spectroscopic Data: IR: Methoxy (C-O stretch ~1250 cm⁻¹) and carbonyl (C=O ~1675 cm⁻¹) peaks are common . LC-MS: JWH-201 (C₂₂H₂₅NO₂) shows [M-H]⁻ at m/z 318, while sulfonyl derivatives (e.g., 7e) have higher molecular weights (e.g., 366.4 for D1631) . NMR: Amide bond isomerization in pyridine derivatives (e.g., 2-(3,5-dinitrophenyl)-1-piperidinyl-ethanone) reveals temperature-dependent chemical shift coalescence, suggesting conformational flexibility .

Biologische Aktivität

2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone, a compound featuring both methoxy and pyridine functionalities, has garnered attention in medicinal chemistry for its potential biological activities. This article aims to synthesize existing research findings on its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure

The compound can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, derivatives of pyridine have shown significant antibacterial activity against various pathogens. The presence of the 3-pyridinyl moiety is particularly noteworthy, as it has been associated with enhanced antimicrobial effects against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) reported as low as 3.09 µg/mL .

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Antibacterial | < 500 | |

| Other Pyridine Derivatives | Antibacterial | < 3.09 |

Anticancer Activity

The anticancer properties of similar compounds have been evaluated through various in vitro assays. For example, compounds with methoxy and pyridine groups have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The cytotoxicity is often measured in terms of IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

Enzyme Inhibition

The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been a focus of research due to their relevance in neurodegenerative diseases like Alzheimer's. Inhibitory effects are quantified using IC50 values.

| Enzyme | Compound | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase (AChE) | This compound | 19.2 |

| Butyrylcholinesterase (BChE) | This compound | 13.2 |

These values indicate moderate inhibitory activity, suggesting potential therapeutic applications in cognitive disorders .

The biological activity of this compound can be attributed to its structural features that facilitate interactions with biological targets:

- Hydrogen Bonding : The methoxy group enhances lipophilicity and allows for better membrane permeability.

- Electron-Withdrawing Effects : The pyridine ring contributes to the overall electron density, affecting the binding affinity to target proteins.

Case Studies

Several studies have explored the structure-activity relationship (SAR) of similar compounds:

Q & A

Q. What are the standard synthetic routes for 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation or cross-coupling reactions (e.g., Suzuki-Miyaura coupling). Optimization involves selecting catalysts (e.g., palladium for coupling), adjusting reaction temperatures (typically 80–120°C), and using polar aprotic solvents (e.g., DMF or THF). For example, controlling stoichiometry of the methoxyphenyl and pyridinyl precursors and employing inert atmospheres (N₂/Ar) minimizes side reactions. Post-synthesis purification via column chromatography with silica gel and hexane/ethyl acetate gradients improves yield (≥75%) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identifies methoxy (-OCH₃), pyridinyl protons, and carbonyl (C=O) groups. Chemical shifts for the methoxy group typically appear at ~3.8 ppm (¹H) and ~55 ppm (¹³C), while the carbonyl resonates at ~195–205 ppm (¹³C).

- IR Spectroscopy : Confirms the C=O stretch (~1680–1720 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 256.11). Cross-referencing with PubChem data ensures accuracy .

Q. What are the key physicochemical properties (e.g., solubility, melting point) critical for handling this compound in laboratory settings?

Methodological Answer:

- Solubility : Moderately soluble in polar solvents (e.g., ethanol, DMSO) but poorly in water. Pre-dissolution in DMSO (10–50 mM) is recommended for biological assays.

- Melting Point : Reported range: 120–125°C (similar to analogs in CRC Handbook data).

- Stability : Store at –20°C under inert conditions to prevent oxidation of the methoxy or pyridinyl groups .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT) be applied to predict the reactivity or electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. The pyridinyl nitrogen and carbonyl oxygen are likely reactive centers.

- Molecular Docking : Model interactions with biological targets (e.g., kinases) using software like AutoDock. Adjust protonation states (e.g., pyridinyl N at pH 7.4) for accuracy.

- Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to predict solubility and stability in different solvents .

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound across different studies?

Methodological Answer:

- Standardized Assays : Use cell lines with consistent genetic backgrounds (e.g., HEK293 vs. HeLa) and control for batch-to-buffer variability.

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values under identical conditions (e.g., 48-hour exposure, serum-free media).

- Metabolite Profiling : LC-MS/MS can identify degradation products that may confound activity readings. Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .

Q. What are the challenges in designing catalytic systems for enantioselective synthesis of derivatives of this compound?

Methodological Answer:

- Chiral Catalysts : Test palladium complexes with BINAP ligands for asymmetric coupling. Monitor enantiomeric excess (ee) via chiral HPLC.

- Steric Hindrance : The methoxyphenyl group may limit access to catalytic sites. Modify ligands (e.g., bulkier tert-butyl groups) to enhance stereocontrol.

- Reaction Monitoring : In situ FTIR or Raman spectroscopy tracks intermediate formation to optimize enantioselectivity .

Notes

- For safety protocols, consult SDS from PubChem or EPA DSSTox .

- Computational data should be validated with experimental results (e.g., XRD for crystal structure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.